![molecular formula C9H11N3 B13104196 6-Isopropylimidazo[1,2-a]pyrimidine](/img/structure/B13104196.png)
6-Isopropylimidazo[1,2-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Isopropylimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse pharmacological and biological activities, making them significant in medicinal chemistry. The imidazo[1,2-a]pyrimidine scaffold is a core structure in various drugs and biologically active molecules, contributing to properties such as anti-inflammatory, antiviral, antifungal, anticancer, and anxiolytic activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropylimidazo[1,2-a]pyrimidine can be achieved through various synthetic methodologies, including multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach involves the use of cyanoacetohydrazide, 4-nitroacetophenone, and 1,1-bis(methylthio)-2-nitroethylene in a mixture of water and ethanol. This method utilizes a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization as key steps .
Industrial Production Methods: Industrial production of this compound often involves the use of green chemistry approaches to minimize environmental impact. Catalysts such as gold nanoparticles have been employed to enhance the efficiency of the synthesis process. These methods focus on operational simplicity, clean reaction profiles, and the use of environmentally benign solvents .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Isopropylimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include transition metal catalysts, metal-free oxidants, and photocatalysts. Reaction conditions often involve mild temperatures and environmentally friendly solvents to ensure high yields and selectivity .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Applications De Recherche Scientifique
6-Isopropylimidazo[1,2-a]pyrimidine has a wide range of scientific research applications due to its versatile biological activities. In chemistry, it serves as a valuable scaffold for the development of new synthetic methodologies and drug discovery.
Mécanisme D'action
The mechanism of action of 6-Isopropylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. These targets may include enzymes, receptors, and other proteins that play crucial roles in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to therapeutic outcomes such as anti-inflammatory, antiviral, and anticancer activities .
Comparaison Avec Des Composés Similaires
6-Isopropylimidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as imidazo[1,2-a]pyridine and imidazo[1,5-a]pyrimidine derivatives. These compounds share structural similarities but differ in their biological activities and applications. For instance, imidazo[1,2-a]pyridine derivatives are known for their antituberculosis activity, while imidazo[1,5-a]pyrimidine derivatives have been evaluated as nonbenzodiazepine GABA receptor agonists and p38 mitogen-activated protein kinase inhibitors .
Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[1,5-a]pyrimidine
- Benzo[4,5]imidazo[1,2-a]pyrimidine
These compounds highlight the diversity and potential of imidazo[1,2-a]pyrimidine derivatives in medicinal chemistry and drug discovery .
Propriétés
Formule moléculaire |
C9H11N3 |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
6-propan-2-ylimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C9H11N3/c1-7(2)8-5-11-9-10-3-4-12(9)6-8/h3-7H,1-2H3 |
Clé InChI |
YTNGPNZUMGDACB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CN2C=CN=C2N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


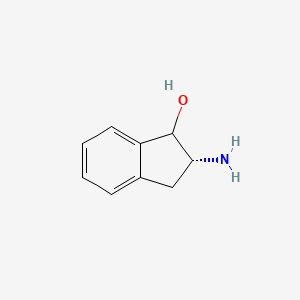
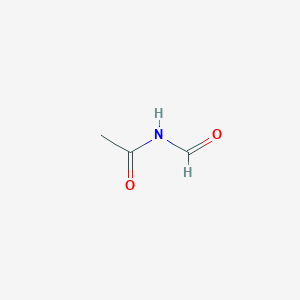
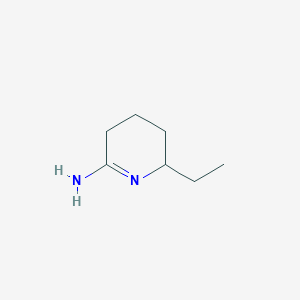
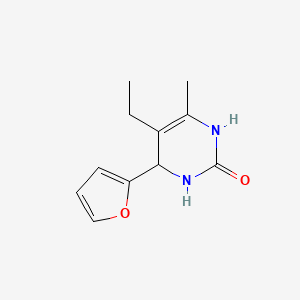
![2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13104138.png)

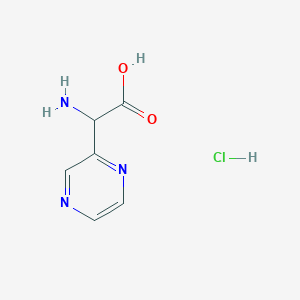

![2-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13104158.png)


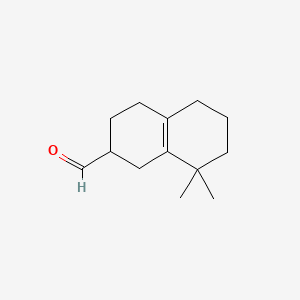
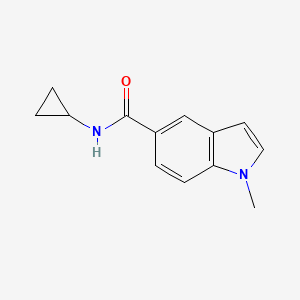
![1h-Pyrano[3,2-d]pyrimidine](/img/structure/B13104179.png)
